molecular formula C16H14O5 B296045 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone

3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone

Cat. No. B296045
M. Wt: 286.28 g/mol
InChI Key: AODWMVPZPJABCD-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone, also known as MDPF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MDPF belongs to the family of furanones, which are organic compounds that contain a five-membered ring with an oxygen atom and a carbonyl group.

Mechanism of Action

The mechanism of action of 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone is not fully understood, but it has been proposed that the compound interacts with various cellular targets, including DNA and proteins, leading to the induction of apoptosis in cancer cells. In addition, 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and to scavenge free radicals, which contribute to oxidative stress.
Biochemical and Physiological Effects:
3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.

Advantages and Limitations for Lab Experiments

3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has several advantages for laboratory experiments, including its synthetic accessibility, stability, and low toxicity. However, the compound's poor solubility in water and limited bioavailability may pose challenges for its use in in vivo studies.

Future Directions

There are several future directions for the research on 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone. One area of interest is the development of novel 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone derivatives with improved pharmacological properties, such as increased solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone and to identify its cellular targets. Finally, preclinical studies are needed to evaluate the efficacy and safety of 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone in animal models of cancer and inflammatory diseases.

Synthesis Methods

3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-methyl-2,5-dioxo-2,5-dihydrofuran-3-carbaldehyde with benzaldehyde in the presence of a base to form the intermediate product, which is then treated with acetic acid to yield 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone.

Scientific Research Applications

3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has been investigated for its potential therapeutic applications in various fields of science. In the field of medicinal chemistry, 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, 3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-methyl-2-[(E)-(2-oxo-4-phenyloxolan-3-ylidene)methoxy]-2H-furan-5-one

InChI

InChI=1S/C16H14O5/c1-10-7-14(21-15(10)17)19-9-13-12(8-20-16(13)18)11-5-3-2-4-6-11/h2-7,9,12,14H,8H2,1H3/b13-9+

InChI Key

AODWMVPZPJABCD-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(OC1=O)O/C=C/2\C(COC2=O)C3=CC=CC=C3

SMILES

CC1=CC(OC1=O)OC=C2C(COC2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(OC1=O)OC=C2C(COC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.